

Application Note and Protocol: Purification of Pyranonigrin A using ODS Column Chromatography

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Compound of Interest

Compound Name: *Pyranonigrin A*

Cat. No.: *B1679899*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyranonigrin A is a polyketide-non-ribosomal peptide hybrid metabolite produced by various fungi, including *Aspergillus niger* and *Penicillium thymicola*.^{[1][2][3][4]} Initially isolated from *Aspergillus niger*, its chemical structure has been identified as (7R)-3,7-dihydroxy-2-[(1E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione.^{[1][2][5]} This compound has garnered interest due to its antioxidant properties.^{[3][6][7]} This application note provides a detailed protocol for the purification of **Pyranonigrin A** from a fungal culture extract using Octadecyl-silylated (ODS) silica gel column chromatography, a common reverse-phase chromatography technique.

Principle of ODS Column Chromatography

ODS column chromatography, also known as reverse-phase C18 chromatography, is a powerful technique for separating compounds based on their hydrophobicity. The stationary phase consists of silica particles chemically bonded with C18 alkyl chains, creating a non-polar surface. A polar mobile phase is used to elute the compounds. Non-polar compounds, like **Pyranonigrin A**, interact more strongly with the stationary phase and thus elute later than more polar impurities. By gradually increasing the concentration of an organic solvent in the mobile phase (gradient elution), the retained compounds can be selectively eluted, leading to their purification.

Experimental Protocol

This protocol outlines the steps for the extraction and purification of **Pyranonigrin A** from a fungal culture.

1. Fungal Cultivation and Extraction

- Cultivation: *Aspergillus niger* or another **Pyranonigrin A**-producing strain is cultivated on a suitable medium, such as GMM agar plates, at 28°C for 5 days.[\[6\]](#)[\[8\]](#)
- Extraction:
 - The agar medium is macerated into small pieces.
 - The macerated agar is extracted sequentially with methanol (MeOH) and then with a 1:1 mixture of methanol and dichloromethane (CH₂Cl₂).[\[6\]](#)[\[8\]](#) Sonication for 1 hour during each extraction step can enhance the extraction efficiency.[\[6\]](#)[\[8\]](#)
 - The extracts are filtered to remove solid debris.
 - The combined filtrates are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[\[6\]](#)[\[8\]](#)

2. ODS Column Chromatography Purification

- Column Preparation:
 - An appropriate-sized ODS column is chosen based on the amount of crude extract.
 - The column is packed with ODS silica gel in a slurry with the initial mobile phase composition.
 - The packed column is equilibrated by washing with several column volumes of the initial mobile phase until a stable baseline is achieved.
- Sample Preparation:

- The crude extract is dissolved in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol.[6][8]
- The dissolved sample is filtered through a 0.45 µm syringe filter to remove any particulate matter.
- **Chromatographic Conditions:** The following conditions are a starting point and may require optimization based on the specific crude extract and column used. This protocol adapts analytical conditions for preparative purposes.

Parameter	Value	Reference
Stationary Phase	ODS (C18) Silica Gel	[6][8]
Mobile Phase A	Water with 0.05% Trifluoroacetic Acid (TFA) or 20 mM Formic Acid	[9]
Mobile Phase B	Acetonitrile (ACN) with 0.05% TFA or 20 mM Formic Acid	[9]
Gradient Elution	A step or linear gradient from an initial low percentage of B to a higher percentage. A starting point could be a linear gradient from 10% to 100% B over 30 minutes.	[9]
Flow Rate	Dependent on column dimensions. For preparative columns (e.g., 20 mm ID), a flow rate of 10-20 mL/min is common.	[9]
Detection	UV detector at 254 nm and 311 nm.[10]	
Fraction Collection	Fractions are collected based on the UV chromatogram peaks.	

3. Analysis and Final Purification

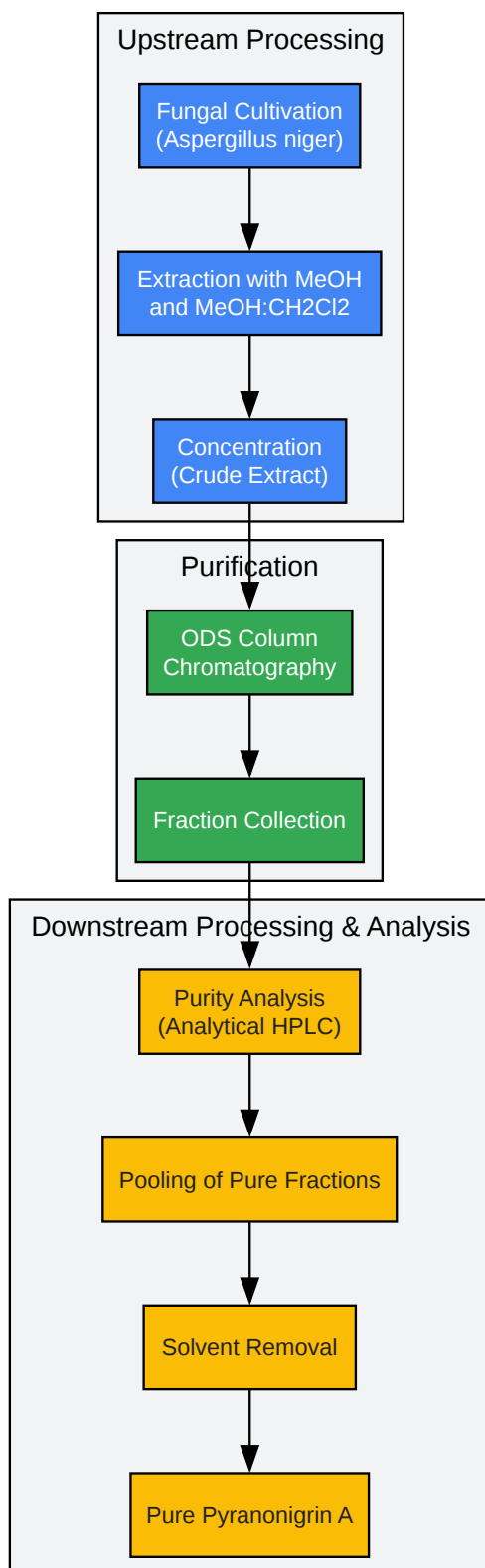
- Purity Analysis:** The collected fractions are analyzed for the presence and purity of **Pyranonigrin A** using analytical High-Performance Liquid Chromatography (HPLC) with a C18 column and a photodiode array (PDA) detector.^{[6][8]} The identity of **Pyranonigrin A** can be confirmed by comparing its retention time and UV spectrum with a known standard.^{[9][10]} Further confirmation can be achieved through mass spectrometry, which should show a molecular ion peak corresponding to a molecular weight of approximately 223 g/mol.^[10]
- Final Purification (if necessary):** Fractions containing **Pyranonigrin A** with insufficient purity can be pooled, concentrated, and subjected to a second round of purification using a shallower gradient or isocratic elution. A preparative HPLC system with 40% aqueous acetonitrile containing 0.05% trifluoroacetic acid has been reported for final purification.^[9]
- Solvent Removal:** The purified fractions containing **Pyranonigrin A** are pooled, and the solvent is removed under reduced pressure to yield the pure compound.

Data Presentation

The following table summarizes key analytical data for **Pyranonigrin A**.

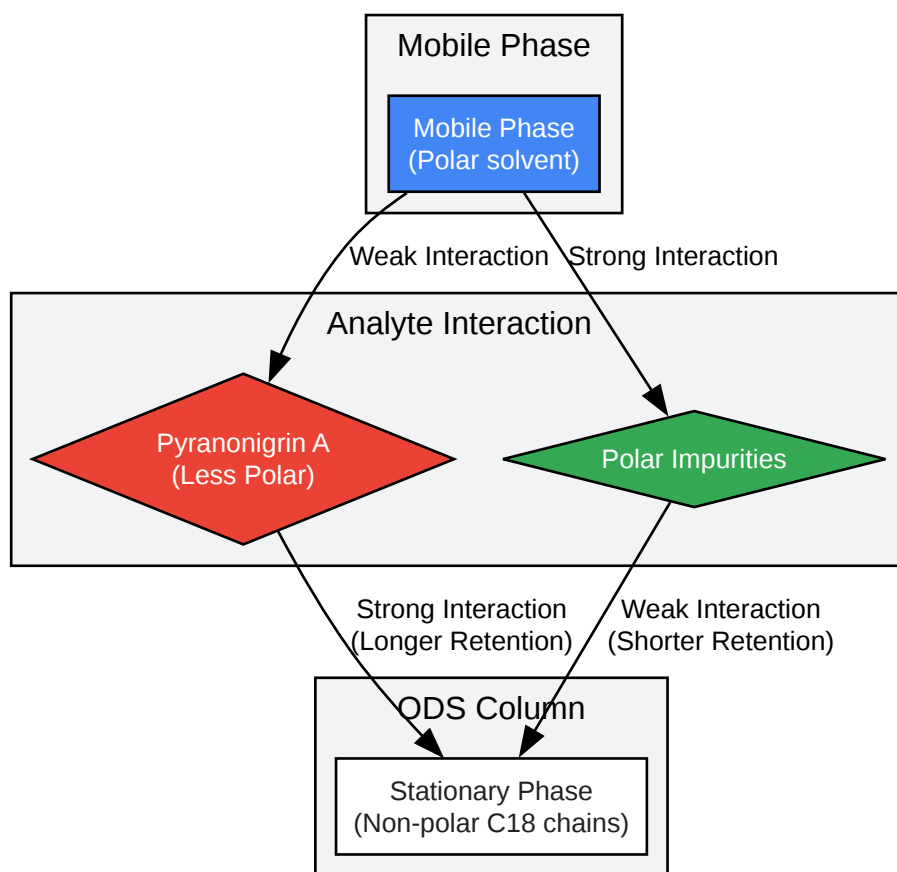
Property	Value	Reference
Molecular Formula	C ₁₀ H ₉ NO ₅	^[10]
Molecular Weight	223.18 g/mol	^{[3][10]}
UV λ _{max} (MeOH)	209, 250, 311 nm	^[10]
UV λ _{max}	215, 253, 295 nm	^[9]
Mass Spectrometry [M+H] ⁺	m/z 224.0	^[10]
Mass Spectrometry [M-H] ⁻	m/z 222.3	^[10]

Visualizations



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Caption: Workflow for the purification of **Pyranonigrin A**.



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Caption: Principle of ODS chromatography for **Pyranonigrin A**.

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